molecular formula C15H19NO4 B8138051 (2S)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid

(2S)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid

Cat. No.: B8138051
M. Wt: 277.31 g/mol
InChI Key: GIZKFGHPTHSCIX-ZDUSSCGKSA-N
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Description

(2S)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid is a chiral compound with a seven-membered azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid typically involves the protection of the azepane nitrogen followed by the introduction of the benzyloxycarbonyl group. One common method involves the use of benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to avoid racemization of the chiral center.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2S)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The azepane ring can interact with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-[(benzyloxy)carbonyl]piperidine-2-carboxylic acid: Similar structure but with a six-membered ring.

    (2S)-1-[(benzyloxy)carbonyl]hexane-2-carboxylic acid: Similar structure but with a linear chain instead of a ring.

Uniqueness

(2S)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to six-membered rings or linear chains. This uniqueness makes it valuable in specific synthetic and biological applications.

Properties

IUPAC Name

(2S)-1-phenylmethoxycarbonylazepane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)13-9-5-2-6-10-16(13)15(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZKFGHPTHSCIX-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H](N(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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